Ortho-Chloro Substitution Enhances Lipophilicity
The ortho-chlorine on the benzyl group significantly increases lipophilicity compared to the unsubstituted benzyl analog. The target compound 1-(2-chlorobenzyl)-1H-pyrazol-4-amine has a computed XLogP3 of 1.8 [1], whereas 1-benzyl-1H-pyrazol-4-amine has a lower XLogP3 of approximately 1.3 [2]. This ~0.5 log unit increase directly influences membrane permeability and target binding in hydrophobic kinase pockets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 1-Benzyl-1H-pyrazol-4-amine: ~1.3 |
| Quantified Difference | Δ +0.5 log units |
| Conditions | Computational prediction (PubChem XLogP3 3.0) |
Why This Matters
Higher lipophilicity within an optimal range can improve passive permeability and target engagement, making the chloro analog preferable for hit-to-lead campaigns targeting intracellular kinases.
- [1] PubChem Compound Summary. 1-(2-chlorobenzyl)-1H-pyrazol-4-amine, XLogP3-AA value. View Source
- [2] PubChem Compound Summary. 1-benzyl-1H-pyrazol-4-amine, XLogP3 value. View Source
